An In-depth Technical Guide to 1H-imidazole-4-sulfonyl chloride: A Core Reagent for Modern Drug Discovery
An In-depth Technical Guide to 1H-imidazole-4-sulfonyl chloride: A Core Reagent for Modern Drug Discovery
Foreword: The Strategic Importance of Heterocyclic Scaffolds
In the landscape of contemporary drug discovery, the strategic use of heterocyclic building blocks is paramount. These scaffolds provide the three-dimensional architecture and specific electronic properties necessary for potent and selective interactions with biological targets. Among these, the imidazole ring holds a place of distinction. Its unique aromatic character, hydrogen bonding capabilities, and metabolic stability make it a privileged structure in medicinal chemistry.[1][2] When functionalized with a highly reactive sulfonyl chloride group, as in 1H-imidazole-4-sulfonyl chloride , the resulting molecule becomes a powerful and versatile tool for the synthesis of novel pharmaceutical candidates. This guide offers an in-depth exploration of this key reagent, from its fundamental properties to its application in the synthesis of bioactive sulfonamides.
Core Physicochemical & Structural Characteristics
1H-imidazole-4-sulfonyl chloride is a solid, crystalline compound that serves as a cornerstone reagent for introducing the imidazole-4-sulfonamide moiety into target molecules.[3] Its identity and core properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 58767-51-4 | [3][4][5] |
| Molecular Formula | C₃H₃ClN₂O₂S | [4][5] |
| Molecular Weight | 166.59 g/mol | [4][5] |
| Appearance | Solid | [3] |
| Melting Point | 163-174 °C | [6] |
| Purity (Typical) | ≥95% | [3][6] |
| InChI Key | MXCZCMCHRWGSBX-UHFFFAOYSA-N | [3][5] |
| Synonyms | Imidazole-4-sulfonyl chloride, 4-Chlorosulfonylimidazole | [3][4][5] |
Synthesis Pathway and Mechanistic Rationale
The synthesis of aryl sulfonyl chlorides can be approached through several established routes. While specific literature detailing the optimized synthesis of 1H-imidazole-4-sulfonyl chloride is not prevalent, a robust and widely applicable method involves the direct chlorosulfonation of the parent heterocycle. This process leverages a strong electrophilic agent, chlorosulfonic acid, to directly install the sulfonyl chloride group onto the electron-rich imidazole ring.
The causality behind this choice of reagent lies in the potent electrophilicity of chlorosulfonic acid, which is necessary to overcome the aromatic stability of the imidazole ring and achieve efficient sulfonation. The reaction proceeds via an electrophilic aromatic substitution mechanism.
General Experimental Protocol: Sulfonamide Synthesis
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Setup: To a solution of a primary or secondary amine (1.0 equivalent) in a suitable aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)) at 0 °C, add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or pyridine (1.5 equivalents). The base is essential to neutralize the HCl byproduct generated during the reaction, preventing the protonation and deactivation of the starting amine. [7]2. Addition: Add a solution of 1H-imidazole-4-sulfonyl chloride (1.05 equivalents) in the same solvent dropwise to the amine solution. Maintaining a low temperature controls the exothermic nature of the reaction.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. The progress can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed. [7]4. Work-up: Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude sulfonamide can be purified by flash column chromatography or recrystallization to yield the final product.
Safety, Handling, and Storage
The effective and safe use of 1H-imidazole-4-sulfonyl chloride requires strict adherence to safety protocols. Its classification as a corrosive and water-reactive substance dictates its handling procedures.
| Hazard Information | GHS Classification & Precautionary Statements | Source(s) |
| Pictogram | GHS05 (Corrosion) | [6] |
| Signal Word | Danger | [6][8] |
| Hazard Statements | H314: Causes severe skin burns and eye damage. EUH014: Reacts violently with water. EUH029: Contact with water liberates toxic gas. | [5][8] |
| Precautionary Statements | P260: Do not breathe dust. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P330+P331: IF SWALLOWED: rinse mouth. Do NOT induce vomiting. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor. | [9][10] |
Self-Validating Protocols for Safe Handling
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Engineering Controls: All manipulations must be conducted within a certified chemical fume hood to ensure adequate ventilation and containment of dust or vapors. [8][9]* Inert Atmosphere: Due to its high reactivity with water (hydrolysis to the corresponding sulfonic acid and HCl), the reagent must be handled and stored under a dry, inert atmosphere (e.g., nitrogen or argon). [8][11]Opened containers should be carefully resealed.
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory. This includes a lab coat, chemical-resistant gloves (nitrile is often insufficient; butyl rubber or neoprene are recommended), and chemical splash goggles with a face shield. [8][9]* Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area designated for corrosive materials. [9][11]It should be stored away from incompatible substances such as water, alcohols, and strong bases. The storage class is 8A (Combustible corrosive hazardous materials). [6]* Disposal: Dispose of waste materials and empty containers in accordance with local, state, and federal regulations. Do not dispose of down the drain.
Conclusion
1H-imidazole-4-sulfonyl chloride is more than a simple chemical; it is a key enabler in the complex process of drug discovery. Its defined physicochemical properties, predictable reactivity, and the biological significance of the imidazole-sulfonamide scaffold make it an indispensable reagent. By understanding its synthesis, handling its reactivity with precision, and adhering strictly to safety protocols, researchers can fully leverage its potential to construct novel molecules with significant therapeutic promise.
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Safety Data Sheet - 1-Methyl-1H-imidazole-4-sulfonyl chloride. Angene Chemical. [Link]
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1H-imidazole-4-sulfonyl chloride | C3H3ClN2O2S | CID 18961164. PubChem, National Center for Biotechnology Information. [Link]
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1-methyl-1H-imidazole-4-sulfonyl chloride | C4H5ClN2O2S | CID 2736887. PubChem, National Center for Biotechnology Information. [Link]
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1,2-DIMETHYL-1H-IMIDAZOLE-4-SULFONYL CHLORIDE Safety Data Sheet. NextSDS. [Link]
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Synthesis of sulfonyl chloride substrate precursors. Supporting Information. [Link]
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Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PubMed Central. [Link]
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An updated synthesis of the diazo-transfer reagent imidazole-1-sulfonyl azide hydrogen sulfate. University of Manchester Research Explorer. [Link]
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Microwave-assisted solvent and catalyst-free synthesis of sulfonamides. RSC Advances. [Link]
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An Updated Synthesis of the Diazo-Transfer Reagent Imidazole-1-sulfonyl Azide Hydrogen Sulfate. ACS Publications. [Link]
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One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group, Princeton University. [Link]
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One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. [Link]
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An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent: Imidazole-1-sulfonyl Azide Hydrochloride. ACS Publications. [Link]
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1H-imidazole-1-sulfonyl azide hydrochloride | C3H4ClN5O2S | CID 23583982. PubChem, National Center for Biotechnology Information. [Link]
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